tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloropropyl side chain, and a hydroxymethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the chloropropyl side chain through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloropropyl side chain can be reduced to form propyl derivatives.
Substitution: The chlorine atom in the chloropropyl side chain can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of substituted derivatives.
Scientific Research Applications
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- tert-Butyl (S)-3-(3-bromopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(3-iodopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(3-methylpropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloropropyl side chain, in particular, allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H24ClNO3 |
---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-8-6-13(9-15,10-16)5-4-7-14/h16H,4-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
HPVCWJXWGCGFDK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.